molecular formula C29H18O3 B8530737 Bis[4-(3-ethynylphenoxy)phenyl]methanone CAS No. 82200-47-3

Bis[4-(3-ethynylphenoxy)phenyl]methanone

Cat. No.: B8530737
CAS No.: 82200-47-3
M. Wt: 414.4 g/mol
InChI Key: GYCDRPYKNHPDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[4-(3-ethynylphenoxy)phenyl]methanone is a useful research compound. Its molecular formula is C29H18O3 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

82200-47-3

Molecular Formula

C29H18O3

Molecular Weight

414.4 g/mol

IUPAC Name

bis[4-(3-ethynylphenoxy)phenyl]methanone

InChI

InChI=1S/C29H18O3/c1-3-21-7-5-9-27(19-21)31-25-15-11-23(12-16-25)29(30)24-13-17-26(18-14-24)32-28-10-6-8-22(4-2)20-28/h1-2,5-20H

InChI Key

GYCDRPYKNHPDFR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of triethylamine, dissolved are 1.4 g (2.7 mmol) of 4,4'-bis(3-bromophenoxy)benzophenone and 0.67 g (8 mmol) of 2-methyl-3 -butyne-2-ol. Through this reaction mixture, N2 gas was allowed to flow for 20 min. To the resultant, 0.02 g of triphenylphosphine, 0.005 g of a palladium catalyst, i.e. (Ph3P)2PdCl2, and 0.005 g of copper iodide were added and reacted at 80° C. for 20 hours. The reaction mixture was then washed with water and subjected to extraction with methylenechloride. A intermediate reaction product was obtained by removal of the methylenechloride. To this intermediate reaction product, 20 ml of toluene, 10 ml of methanol, and 0.8 g of NaOH were added, and subsequently, the methanol and a portion of the toluene were distilled off at a temperature of 100° C. The resultant was then washed with water and subjected to extraction with methylenechloride. Finally, the extracting solvent was removed to obtain 1.3 g of 4,4'-bis(3-ethynylphenoxy) benzophenone. The yield was approximately 94%. The following is the reaction formula of this synthesis. ##STR8##
Name
4,4'-bis(3-bromophenoxy)benzophenone
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0.005 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.005 g
Type
catalyst
Reaction Step Seven
Quantity
0.02 g
Type
catalyst
Reaction Step Seven

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